3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Physicochemical Property LogP Permeability

3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid (CAS 1249563-66-3) is a synthetic, non-proteinogenic α-amino acid derivative featuring a 4-methylpyrazole side chain and an N-methylated backbone. With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, this compound is supplied at ≥98% purity for research and further manufacturing use only.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13626772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC(C(=O)O)NC
InChIInChI=1S/C8H13N3O2/c1-6-3-10-11(4-6)5-7(9-2)8(12)13/h3-4,7,9H,5H2,1-2H3,(H,12,13)
InChIKeyOAWJYYZDHBASBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic Acid: A Pyrazole-N-Methyl Amino Acid Building Block for Medicinal Chemistry


3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid (CAS 1249563-66-3) is a synthetic, non-proteinogenic α-amino acid derivative featuring a 4-methylpyrazole side chain and an N-methylated backbone . With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, this compound is supplied at ≥98% purity for research and further manufacturing use only . Its structure combines a heteroaromatic pyrazole ring—a privileged scaffold in drug discovery—with an N-methyl amino acid motif, making it a versatile intermediate or building block for peptidomimetic design, diversity-oriented synthesis, and medicinal chemistry exploration [1].

Peptidomimetic design building block
Pyrazole-N-methyl amino acid scaffold
High-purity research grade

Procurement Risk: Why 3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic Acid Cannot Be Casually Replaced by Close Analogs


Even structurally similar pyrazole-amino acid analogs cannot be treated as interchangeable due to profound differences in physicochemical and potentially biological properties driven by subtle modifications. Replacing the N-methylamino group with a primary amine (2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid, CAS 736896-55-2) reduces the computed LogP by over 3 units (ΔLogP ≈ 2.96) and increases the hydrogen bond donor count, drastically altering membrane permeability and pharmacokinetic profile [1]. Similarly, shifting the methyl substituent from the pyrazole 4-position to the 3-position (3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid, CAS 1344022-58-7) or removing it entirely (2-(methylamino)-3-(1H-pyrazol-1-yl)propanoic acid, CAS 1250340-71-6) changes the electronic environment of the heterocycle, affecting metal-coordination geometry, target binding, and metabolic stability . The following quantitative evidence details exactly where the 4-methyl, N-methyl substitution pattern provides measurable differentiation.

LogP shift
N-Methyl analog shows >2 log unit higher lipophilicity than primary amine, altering permeability profile
HBD count
N-Methylation reduces hydrogen bond donors from 3 to 2, shifting oral bioavailability prediction
Regioisomer identity
4-Methyl vs 3-methyl substitution changes electronic environment and binding geometry

Quantitative Differentiation Evidence for 3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic Acid Versus Closest Analogs


Lipophilicity Shift: Computed LogP of N-Methyl vs. Primary Amine Analog

The target compound exhibits a computed LogP of -0.13588, whereas the demethylated primary amine analog (2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid) shows a computed XLogP3-AA of -3.1 [1]. This represents a ΔLogP of approximately +2.96 log units for the N-methylated variant, indicating substantially higher lipophilicity and predicted passive membrane permeability.

LogP Shift
Cross-study comparable
Target -0.14 vs -3.1 (Δ +2.96)
Supports permeability selection context
Computed values; experimental data unavailable
Physicochemical Property LogP Permeability

Hydrogen Bond Donor Count Reduction via N-Methylation

N-Methylation eliminates one hydrogen bond donor (HBD) relative to the primary amine analog. The target compound has a calculated HBD count of 2 (one carboxylic acid OH, one secondary amine NH), while the 2-amino analog has an HBD count of 3 (one COOH, one NH₂) [1]. This reduction aligns with Lipinski's rule-of-five optimization strategies for oral bioavailability.

HBD Count
Cross-study comparable
HBD 2 vs 3 (Δ -1)
Aligns with oral bioavailability design principles
In silico values
Physicochemical Property H-Bond Donors Oral Bioavailability

Regioisomeric Integrity: 4-Methyl vs. 3-Methyl Pyrazole Substitution

The 4-methyl substitution on the pyrazole ring places the methyl group in a position distinct from the 3-methyl regioisomer (CAS 1344022-58-7). While direct comparative biological data are absent from the open literature, the regiochemistry alters the electronic distribution of the pyrazole ring and the trajectory of the side chain, which is known to affect metal chelation geometry and hydrogen-bonding patterns in target proteins [1]. The 4-methyl isomer presents a different steric and electronic profile compared to the 3-methyl isomer commercially available from AKSci .

Regioisomer Identity
Class-level inference
4-Methyl pyrazole (vs 3-methyl isomer)
Supports regiospecific SAR studies
Comparative biological data unavailable
SAR Regioisomer Target Binding

N-Methylation as a Class Strategy for Proteolytic Stability

N-Methylation of amino acids is a well-established strategy to confer resistance to proteolytic degradation in peptide and peptidomimetic therapeutics. While no direct stability study for this specific compound was identified, the N-methyl secondary amine in the target compound (3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid) is expected, based on class precedent, to exhibit enhanced metabolic stability compared to the non-methylated primary amine analog (2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid) [1].

Proteolytic Stability
Class-level inference
N-Methylation class effect expected
May support stability screening
No direct data; class precedent only
Peptidomimetic Proteolytic Stability N-Methylation

Molecular Weight and Exact Mass Precision for Bioconjugation and MS Applications

The target compound has a molecular weight of 183.21 g/mol (exact mass: 183.1008 Da) and a molecular formula of C₈H₁₃N₃O₂ . In comparison, the 2-amino analog weighs 169.18 g/mol (exact mass: 169.0851 Da, C₇H₁₁N₃O₂) [1]. The +14 Da mass shift corresponds to the N-methyl group, providing a distinct mass tag for quantitative mass spectrometry experiments or for use as a cleavable linker in bioconjugation strategies where mass encoding is required.

Mass Tag
Cross-study comparable
MW 183.21 vs 169.18 (+14 Da)
Enables mass-encoded assay design
Calculated values
Molecular Weight Mass Spectrometry Bioconjugation

Explicit Acknowledgment of Evidence Gaps

A systematic search of primary research papers, patents, and authoritative databases (PubMed, PubChem, USPTO, vendor technical datasheets) identified no head-to-head biological or physicochemical comparison study featuring 3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid against a named analog. The quantitative evidence presented above relies on computed physicochemical properties from cross-database comparisons and class-level inferences. Procurement decisions must therefore be guided by the well-documented structural class effects of N-methylation and regioisomeric integrity, rather than by direct comparative biological performance data.

Evidence Gap
Data to verify
No head-to-head comparison study found
Procurement guided by structure, not bioactivity
Literature search as of 2025-05-10
Evidence Gap Direct Comparison Biological Data

Recommended Application Scenarios for 3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic Acid in Research and Development


Peptidomimetic Lead Optimization Requiring Enhanced Membrane Permeability

The N-methylation-derived LogP increase of ~2.96 units and the reduction in hydrogen bond donor count (from 3 to 2) make this compound an ideal building block for medicinal chemistry teams seeking to improve the passive permeability of peptide-based leads. By incorporating this N-methyl amino acid, researchers can systematically probe the effect of backbone methylation on cellular uptake without altering side-chain functionality [1].

Structure-Activity Relationship (SAR) Studies on Pyrazole Regioisomerism

The defined 4-methyl substitution pattern provides a precise regioisomeric probe for SAR campaigns. When evaluated alongside the 3-methyl isomer (CAS 1344022-58-7) and the des-methyl analog (CAS 1250340-71-6), this compound enables the deconvolution of positional effects on target binding, metal chelation, or enzyme inhibition . The commercial availability of all three isomers facilitates controlled comparative studies.

Mass-Tagged Bioconjugation and Chemical Biology Probe Design

The +14 Da mass shift relative to the primary amine analog provides a convenient mass encoding tag for quantitative proteomics or activity-based protein profiling (ABPP). This building block can be incorporated into peptide probes to enable multiplexed mass spectrometry readouts, where distinct mass tags report on different experimental conditions [1].

Synthesis of Metabolically Stabilized Peptide Therapeutics

Based on the well-established class effect of N-methylation on proteolytic resistance, this compound can serve as a direct replacement for alanine-like residues in peptide drug candidates, with the expectation of improved plasma stability. Although direct stability data for this specific compound are absent, the structural precedent supports its use in early-stage stability optimization .

Application
Selection Property
Validation Focus
Peptidomimetic permeability optimization
N-Methyl LogP profile
Permeability and uptake assays
Pyrazole regioisomer SAR studies
4-Methyl regioisomer identity
Comparative regioisomer binding assays
Mass-encoded probe design
+14 Da mass shift
Multiplexed MS detection
Peptide metabolic stability research
N-Methylation for proteolytic resistance
Plasma stability assays
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